N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide is a unique organic compound that has garnered attention due to its structural properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure which includes a cyclopropane ring, a piperidine ring, and a thiadiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide typically involves multi-step reactions starting with the preparation of key intermediates. One common route includes:
Formation of Thiadiazole: : The thiadiazole ring is formed through the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions.
Attachment of Piperidine: : The piperidine ring is introduced through nucleophilic substitution reactions, where the thiadiazole derivative is reacted with a piperidine derivative.
Introduction of Cyclopropane: : The cyclopropane moiety is attached using cyclopropanation reactions which often involve carbenoid intermediates.
Industrial Production Methods
While laboratory-scale synthesis methods are well-documented, industrial production methods typically involve optimization for higher yields and cost-effectiveness. This can include the use of continuous flow reactors, which allow better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide undergoes several types of chemical reactions:
Oxidation: : The compound can undergo oxidation reactions, often leading to the formation of sulfone derivatives.
Reduction: : Reduction reactions can target the thiadiazole ring or the cyclopropane ring, leading to ring-opening or saturation.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and other peroxides.
Reduction: : Catalysts like palladium on carbon (Pd/C) and hydrogen (H2) are often used.
Substitution: : Halogenating agents and strong bases or acids are common.
Major Products Formed
Oxidation: : Formation of sulfone and sulfoxide derivatives.
Reduction: : Saturated piperidine and thiadiazole derivatives.
Substitution: : Variously substituted thiadiazole and piperidine derivatives.
Scientific Research Applications
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide is used in several areas of scientific research:
Chemistry: : Studied for its reactivity and as a building block for synthesizing more complex molecules.
Biology: : Potential bioactive molecule with studies investigating its effects on cellular processes.
Medicine: : Being explored for potential pharmaceutical applications due to its unique structural properties.
Industry: : Used as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism by which N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide exerts its effects is complex and involves interaction with multiple molecular targets and pathways. These include:
Enzyme Inhibition: : Potential to inhibit specific enzymes by binding to their active sites.
Receptor Modulation: : May interact with certain cellular receptors, altering their signaling pathways.
Pathway Involvement: : Could affect pathways related to cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
N-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide can be compared with similar compounds like:
N-{1-[3-(methylthio)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide: : Similar structure with a methylthio group instead of methoxymethyl.
N-{1-[3-(ethoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide: : Ethoxymethyl group in place of methoxymethyl, altering its reactivity and properties.
N-{1-[3-(methylsulfonyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl}cyclopropanesulfonamide: : Methylsulfonyl group leading to different biological and chemical properties.
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Properties
IUPAC Name |
N-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S2/c1-19-8-11-13-12(20-14-11)16-6-4-9(5-7-16)15-21(17,18)10-2-3-10/h9-10,15H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHRXEXFDMUBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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